molecular formula C17H18N2O3 B3945874 N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide

N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide

Cat. No. B3945874
M. Wt: 298.34 g/mol
InChI Key: XICOIGOYGLGAKZ-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide is a chemical compound with the molecular formula C16H16N2O3. It is also known as Nifuratel and is a nitrofuran derivative. The compound has been widely studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide is not fully understood. It is believed to work by interfering with the metabolism of bacteria and cancer cells, leading to their death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and cancer cells, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide in lab experiments is its unique properties, which make it a useful tool for studying the effects of nitrofurans on bacteria and cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide. One area of interest is the development of new nitrofuran derivatives with improved antimicrobial and anticancer properties. Another area of interest is the study of the compound's effects on other types of cells, such as immune cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.

Scientific Research Applications

N-(1-methyl-3-phenylpropyl)-2-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been shown to have antimicrobial properties and has been used in studies on the effects of nitrofurans on bacteria. It has also been used in studies on the effects of nitrofurans on cancer cells.

properties

IUPAC Name

2-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19(21)22/h2-10,13H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICOIGOYGLGAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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